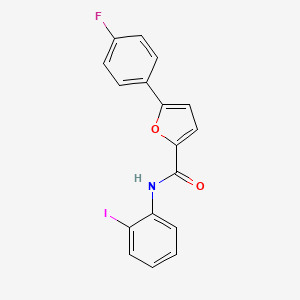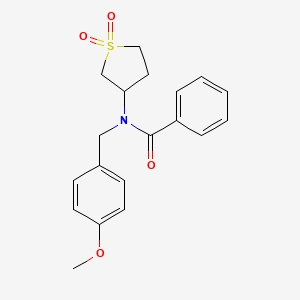
N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide is a compound that features a benzimidazole moiety linked to a benzamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a tert-butyl group to the benzamide enhances the compound’s stability and lipophilicity, potentially improving its biological efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide typically involves the following steps:
Formation of Benzimidazole: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzimidazol-2-ylmethyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzamide carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or benzamide groups.
Substitution: Various substituted benzimidazole or benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Antiviral: Potential use in inhibiting viral replication.
Medicine
Anticancer: Investigated for its ability to inhibit cancer cell growth.
Anti-inflammatory: Potential use in reducing inflammation.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The benzamide group may enhance binding affinity to specific proteins or enzymes, modulating their activity. Molecular targets include DNA, enzymes involved in cell division, and inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: Similar structure but with a methyl group instead of tert-butyl.
N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide: Another similar compound with a methyl group at a different position.
Uniqueness
Stability: The tert-butyl group provides greater stability compared to methyl groups.
Lipophilicity: Enhanced lipophilicity may improve cell membrane permeability and bioavailability.
Biological Activity: Potentially higher efficacy in biological applications due to the structural modifications.
This detailed overview of N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this compound
Propiedades
Fórmula molecular |
C19H21N3O |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21N3O/c1-19(2,3)14-10-8-13(9-11-14)18(23)20-12-17-21-15-6-4-5-7-16(15)22-17/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Clave InChI |
UQEWZUCEJQSQIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-[2-(dimethylamino)ethyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12138020.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B12138025.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12138038.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12138041.png)
![4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]cyclohexanecarboxamide](/img/structure/B12138046.png)
![2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138048.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138062.png)
![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide](/img/structure/B12138067.png)
![N-(2-ethylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12138082.png)
